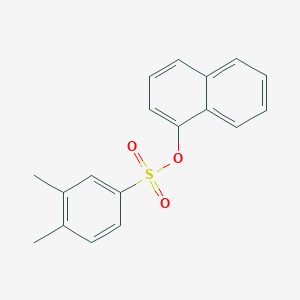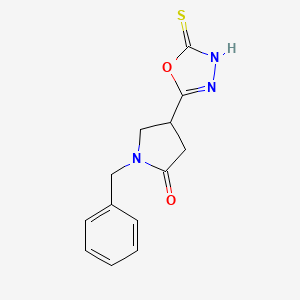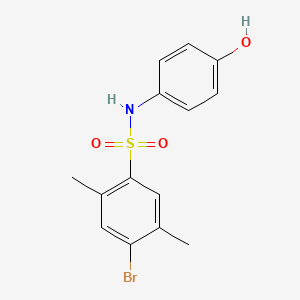![molecular formula C12H19N3OS B6434224 8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2305306-47-0](/img/structure/B6434224.png)
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol, or 8-P-TDI-8-ABA, is a novel molecule recently synthesized in the laboratory of Prof. Zhenyu Zhang at the University of Science and Technology of China. The molecule has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, 8-P-TDI-8-ABA has been shown to possess a unique mechanism of action, which is distinct from other existing therapeutic agents.
科学研究应用
8-P-TDI-8-ABA has been studied extensively in the laboratory and has been found to possess a wide range of biological activities. In particular, it has been shown to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. As such, 8-P-TDI-8-ABA has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders.
作用机制
The exact mechanism of action of 8-P-TDI-8-ABA is not yet fully understood. However, it has been suggested that the molecule may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory compounds, such as prostaglandins and thromboxanes. By blocking the activity of COX-2, 8-P-TDI-8-ABA may be able to reduce inflammation and other associated symptoms. In addition, 8-P-TDI-8-ABA has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. By blocking the activity of 5-LOX, 8-P-TDI-8-ABA may be able to reduce inflammation and other associated symptoms.
Biochemical and Physiological Effects
8-P-TDI-8-ABA has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to possess anti-inflammatory, anti-proliferative, and anti-angiogenic properties. In addition, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. As such, 8-P-TDI-8-ABA has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer, autoimmune diseases, and neurological disorders.
实验室实验的优点和局限性
One of the main advantages of 8-P-TDI-8-ABA is that it is relatively easy to synthesize in the laboratory. In addition, the molecule has been found to possess a wide range of biological activities, including anti-inflammatory, anti-proliferative, and anti-angiogenic properties. Furthermore, it has been found to possess a unique mechanism of action, which is distinct from other existing therapeutic agents. However, one of the main limitations of 8-P-TDI-8-ABA is that its exact mechanism of action is not yet fully understood. As such, further research is required in order to fully elucidate the mechanism of action of this molecule.
未来方向
There are a number of potential future directions for 8-P-TDI-8-ABA. For example, further research is needed to fully elucidate the exact mechanism of action of this molecule. In addition, further studies are needed to determine the optimal dosage and administration of 8-P-TDI-8-ABA in order to maximize its therapeutic efficacy. Furthermore, further studies are needed to evaluate the safety and efficacy of 8-P-TDI-8-ABA in clinical trials. Finally, further research is needed to explore the potential of 8-P-TDI-8-ABA as a therapeutic agent for the treatment of other diseases, such as neurodegenerative diseases, metabolic disorders, and infectious diseases.
合成方法
8-P-TDI-8-ABA was synthesized by a method involving the condensation of 1,3,4-thiadiazol-2-ylpropane-2-thiol with 8-azabicyclo[3.2.1]octan-3-ol. This reaction was carried out in anhydrous dimethylformamide (DMF) at room temperature for 24 hours. Following this, the product was purified by column chromatography, and the structure of the molecule was confirmed by nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
8-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c1-7(2)11-13-14-12(17-11)15-8-3-4-9(15)6-10(16)5-8/h7-10,16H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFBUFJQXVNMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)N2C3CCC2CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-8-azabicyclo[3.2.1]octan-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6434146.png)
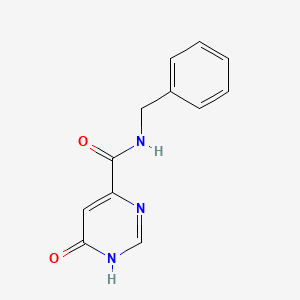
![1-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-3-[4-(propan-2-yl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B6434160.png)
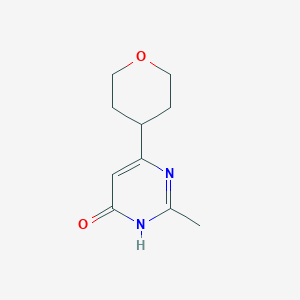

![2-[(2-phenyl-1,3-thiazol-4-yl)formamido]acetamide](/img/structure/B6434177.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)
![2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6434193.png)
![3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6434200.png)
![N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6434206.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)
